Cas no 2228545-10-4 (4,4-difluoro-4-phenylbutane-1-thiol)

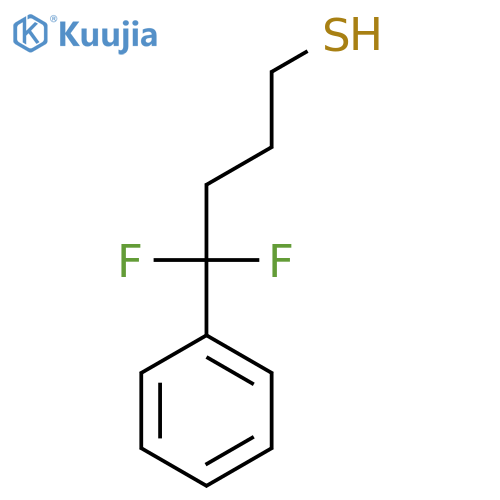

2228545-10-4 structure

商品名:4,4-difluoro-4-phenylbutane-1-thiol

4,4-difluoro-4-phenylbutane-1-thiol 化学的及び物理的性質

名前と識別子

-

- 4,4-difluoro-4-phenylbutane-1-thiol

- 2228545-10-4

- EN300-1862285

-

- インチ: 1S/C10H12F2S/c11-10(12,7-4-8-13)9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8H2

- InChIKey: NXZHRRCCGNEIEH-UHFFFAOYSA-N

- ほほえんだ: SCCCC(C1C=CC=CC=1)(F)F

計算された属性

- せいみつぶんしりょう: 202.06277788g/mol

- どういたいしつりょう: 202.06277788g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 142

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 1Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

4,4-difluoro-4-phenylbutane-1-thiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1862285-5.0g |

4,4-difluoro-4-phenylbutane-1-thiol |

2228545-10-4 | 5g |

$3189.0 | 2023-05-23 | ||

| Enamine | EN300-1862285-0.1g |

4,4-difluoro-4-phenylbutane-1-thiol |

2228545-10-4 | 0.1g |

$968.0 | 2023-09-18 | ||

| Enamine | EN300-1862285-1.0g |

4,4-difluoro-4-phenylbutane-1-thiol |

2228545-10-4 | 1g |

$1100.0 | 2023-05-23 | ||

| Enamine | EN300-1862285-10.0g |

4,4-difluoro-4-phenylbutane-1-thiol |

2228545-10-4 | 10g |

$4729.0 | 2023-05-23 | ||

| Enamine | EN300-1862285-1g |

4,4-difluoro-4-phenylbutane-1-thiol |

2228545-10-4 | 1g |

$1100.0 | 2023-09-18 | ||

| Enamine | EN300-1862285-5g |

4,4-difluoro-4-phenylbutane-1-thiol |

2228545-10-4 | 5g |

$3189.0 | 2023-09-18 | ||

| Enamine | EN300-1862285-0.05g |

4,4-difluoro-4-phenylbutane-1-thiol |

2228545-10-4 | 0.05g |

$924.0 | 2023-09-18 | ||

| Enamine | EN300-1862285-0.5g |

4,4-difluoro-4-phenylbutane-1-thiol |

2228545-10-4 | 0.5g |

$1056.0 | 2023-09-18 | ||

| Enamine | EN300-1862285-2.5g |

4,4-difluoro-4-phenylbutane-1-thiol |

2228545-10-4 | 2.5g |

$2155.0 | 2023-09-18 | ||

| Enamine | EN300-1862285-0.25g |

4,4-difluoro-4-phenylbutane-1-thiol |

2228545-10-4 | 0.25g |

$1012.0 | 2023-09-18 |

4,4-difluoro-4-phenylbutane-1-thiol 関連文献

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

2228545-10-4 (4,4-difluoro-4-phenylbutane-1-thiol) 関連製品

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬